molecular formula C5H10O3 B1317185 3,3-Dimethoxyoxetane CAS No. 922500-97-8

3,3-Dimethoxyoxetane

Cat. No.: B1317185
CAS No.: 922500-97-8
M. Wt: 118.13 g/mol
InChI Key: OXBBCZDEGXLJCJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxyoxetane is an organic compound with the molecular formula C₅H₁₀O₃. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.

Biochemical Analysis

Biochemical Properties

3,3-Dimethoxyoxetane plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a bioisostere, which means it can replace problematic functional groups in drug molecules to improve their properties . The interactions of this compound with enzymes and proteins often involve hydrogen bonding and hydrophobic interactions, which can influence the stability and activity of the resulting complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions of this compound with enzymes can result in conformational changes that either enhance or inhibit enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic stability and improved drug-like properties . At higher doses, toxic or adverse effects can occur, including potential damage to specific tissues or organs. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in the body . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these aspects in detail.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethoxyoxetane can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethoxypropene with a suitable oxidizing agent to form the oxetane ring. This reaction typically requires controlled conditions, such as low temperatures and the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxyoxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while reduction can produce various alcohols .

Scientific Research Applications

3,3-Dimethoxyoxetane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3,3-Dimethyloxetane: Similar in structure but with methyl groups instead of methoxy groups.

    3,3-Dimethoxypropene: A precursor in the synthesis of 3,3-Dimethoxyoxetane.

    Oxetane: The parent compound of the oxetane family.

Uniqueness: this compound is unique due to its methoxy substituents, which impart different chemical properties compared to other oxetanes.

Properties

IUPAC Name

3,3-dimethoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBCZDEGXLJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580218
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-97-8
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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